molecular formula C16H13NO5 B1323960 2-Ethoxycarbonyl-4'-nitrobenzophenone CAS No. 760192-93-6

2-Ethoxycarbonyl-4'-nitrobenzophenone

Cat. No. B1323960
M. Wt: 299.28 g/mol
InChI Key: RKHBUPYSSMOWMO-UHFFFAOYSA-N
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Description

2-Ethoxycarbonyl-4'-nitrobenzophenone (2-ECNB) is a synthetic compound that has been studied extensively for its potential applications in the laboratory and in scientific research. It is a nitro-aromatic compound that is primarily used as a reagent for organic synthesis. 2-ECNB is also known as 2-ethoxycarbonyl-4'-nitrobenzoyl chloride and has the chemical formula C13H10ClNO4.

Scientific Research Applications

  • Electrochemical Properties : The electrochemical reduction of 4-nitrobenzophenone, a related compound to 2-Ethoxycarbonyl-4'-nitrobenzophenone, has been studied in aqueous media. This research is crucial for understanding the electrochemical behavior of such compounds, which can be applied in various fields like battery technology and sensor development (Laviron, Meunier‐Prest, & Lacasse, 1994).

  • Synthesis and Photophysical Characterization : Organotin compounds derived from Schiff bases, including those related to 4-nitrobenzophenone, have been synthesized and characterized for their potential use in organic light-emitting diodes (OLEDs). This indicates the potential of 2-Ethoxycarbonyl-4'-nitrobenzophenone derivatives in the field of display technology and lighting (García-López et al., 2014).

  • Crystal Structure Analysis : Studies on the crystal structures of related benzophenones have provided insights into the molecular conformations and intermolecular interactions. These findings are valuable in the field of crystallography and materials science, particularly in the design of molecular materials with specific properties (Lu & He, 2012).

  • Protecting Group in Nucleoside Chemistry : The use of nitrobenzyl ethoxycarbonyl group, a functional group similar to 2-Ethoxycarbonyl-4'-nitrobenzophenone, as a protecting group in nucleic acid chemistry, illustrates its potential application in biochemistry and pharmaceuticals (Sigmund & Pfleiderer, 1994).

  • Photophysical Properties in Chemiluminescence : The study of novel aryl oxalate esters, including those derived from 2-nitro-4-alkoxycarbonylphenol, has revealed their application in high-sensitivity detection using peroxyoxalate chemiluminescence reactions. This application is significant in analytical chemistry, particularly in the development of sensitive detection methods (Imai et al., 1986).

properties

IUPAC Name

ethyl 2-(4-nitrobenzoyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO5/c1-2-22-16(19)14-6-4-3-5-13(14)15(18)11-7-9-12(10-8-11)17(20)21/h3-10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKHBUPYSSMOWMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1C(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50641523
Record name Ethyl 2-(4-nitrobenzoyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50641523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethoxycarbonyl-4'-nitrobenzophenone

CAS RN

760192-93-6
Record name Ethyl 2-(4-nitrobenzoyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50641523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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